molecular formula C13H20FN B13258707 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine

Cat. No.: B13258707
M. Wt: 209.30 g/mol
InChI Key: OMLZKOOWWBKKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine is a chemical compound with the molecular formula C13H20FN. It is a derivative of cathinone, a natural alkaloid found in the shrub Catha edulis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound’s molecular targets include dopamine transporters and norepinephrine transporters, which play a crucial role in its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ethyl group and fluorine atom contribute to its unique interaction with neurotransmitter receptors, making it a valuable compound for scientific research .

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

3-ethyl-1-(4-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4,9,15H2,1-2H3

InChI Key

OMLZKOOWWBKKPG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CC=C(C=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.